molecular formula C13H9N3O2 B097350 2-(3-Nitrophenyl)-1h-benzimidazole CAS No. 15456-62-9

2-(3-Nitrophenyl)-1h-benzimidazole

Cat. No. B097350
CAS RN: 15456-62-9
M. Wt: 239.23 g/mol
InChI Key: GPFINXAYWOKPKM-UHFFFAOYSA-N
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Description

The benzimidazole scaffold is a prominent structure in medicinal chemistry, often associated with a wide range of biological activities. The 2-(3-nitrophenyl)-1H-benzimidazole derivative is a compound that falls within this category, and its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with a nitrophenyl group, typically involves the condensation of o-phenylenediamines with aromatic aldehydes. This process can be catalyzed by sodium metabisulfite and can be diversified through N-alkylation using conventional heating or microwave irradiation . Another approach for synthesizing substituted benzimidazolium salts involves the reaction of N-substituted benzimidazolium with aryl halides .

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction. This method has been used to elucidate the structure of benzimidazolium salts with substituents like 2-(4-nitrophenyl)ethyl . The intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group has also been studied, revealing the potential for creating diverse molecular structures under mild conditions .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including intramolecular aromatic nucleophilic substitution, which allows for the transformation of nitro groups into other functional groups under specific conditions . Additionally, the reactivity of these compounds can be harnessed to create libraries of benzimidazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, tetraphenylethene-based benzimidazoles exhibit aggregation-induced emission, mechanochromism, and electroluminescence, indicating their potential in material science applications . The introduction of different substituents can also affect the thermal stability and electronic structures of these compounds, as shown by DFT studies .

Scientific Research Applications

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers

    • Application : This research involves the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol .
    • Method : The process led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
    • Results : The bioactivity of the compound is rapidly annihilated by glucosylation .
  • Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles

    • Application : A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .
    • Method : The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents .
    • Results : The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
  • Photoinduced Solid State Keto–Enol Tautomerization of 2-(2-(3-Nitrophenyl)-4,5-Diphenyl-1H-Imidazol-1-Yloxy)-1-Phenylethanone

    • Application : This research involves the synthesis and solid state photochromic behavior of a compound due to Excited State Intramolecular Proton Transfer (ESIPT) .
    • Method : The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative .
    • Results : The color change in the presence of light is thus attributed to the keto–enol tautomerism through ESIPT .
  • Comparison of 3-Nitrophenylhydrazine, O-Benzyl Hydroxylamine, and 2-Picolylamine Derivatizations for Analysis of Short-Chain Fatty Acids

    • Application : This research involves the evaluation of three major derivatization reagents, namely 3-nitrophenylhydrazine (3-NPH), O-benzylhydroxylamine (O-BHA), and 2-picolylamine (2-PA), for the analysis of eight SCFAs classified as C2–C5 isomers using LC–MS/MS .
    • Method : In a reversed-phase LC separation, 3-NPH showed good retention capacity .
    • Results : The matrix effects in human serum ranged 77.1–99.0% (RSD ≤ 3.4%, n = 6) for 3-NPH derivatives, 91.0–94.6% (RSD ≤ 5.4%, n = 6) for O-BHA derivatives, 81.6–99.5% (RSD ≤ 8.0%, n = 6) for 2-PA derivatives .
  • Photoinduced Solid State Keto–Enol Tautomerization of 2-(2-(3-Nitrophenyl)-4,5-Diphenyl-1H-Imidazol-1-Yloxy)-1-Phenylethanone

    • Application : This research involves the synthesis and solid state photochromic behavior of a compound due to Excited State Intramolecular Proton Transfer (ESIPT) .
    • Method : The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative .
    • Results : The color change in the presence of light is thus attributed to the keto–enol tautomerism through ESIPT .
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives as Antioxidants and Inhibitors

    • Application : This research involves the use of 4-(3-Nitrophenyl)thiazol-2-ylhydrazones as a scaffold to design high potency hMAO-B inhibitors .
    • Method : The presence of specific moieties at the hydrazone linker gave the most selective inhibition of this isozyme .
    • Results : The IC50 values were in the nanomolar range .

properties

IUPAC Name

2-(3-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFINXAYWOKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165662
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1h-benzimidazole

CAS RN

15456-62-9
Record name 2-(3-Nitrophenyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15456-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-NITROPHENYL)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
PS Tajane, RL Sawant, GK Dhikale… - Research Journal of …, 2021 - indianjournals.com
Benzimidazole derivatives of substituted 2 [2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide analogues were synthesized and studied for antihelminthic activity. Compounds 3a-o …
Number of citations: 4 www.indianjournals.com
A Romero-Castro, I León-Rivera… - Archives of pharmacal …, 2011 - Springer
In this study we report the synthesis and preliminary evaluation of a series of six 2-aryl-5(6)-nitro-1H-benzimidazole derivatives (1–6) as potential anticancer agents. Cytotoxicity was …
Number of citations: 53 link.springer.com
MT Khan, MT Razi, SU Jan, M Mukhtiar, R Gul… - Pak. J. Pharm …, 2018 - researchgate.net
Hypertension is one of cardiovascular disease that is not sufficiently prevented and controlled at both hospital and community levels. Hypertension resulted in significant morbidity and …
Number of citations: 19 www.researchgate.net
EME Dokla, NS Abutaleb, SN Milik, D Li… - European Journal of …, 2020 - Elsevier
Gram-negative bacteria pose a distinctive risk worldwide, especially with the evolution of major resistance to carbapenems, fluoroquinolones and colistin. Therefore, development of …
Number of citations: 48 www.sciencedirect.com
L Kaur, D Utreja, NK Dhillon - Russian Journal of Organic Chemistry, 2021 - Springer
2-Substituted benzimidazole derivatives were synthesized by condensation of o-phenylenediamine with the corresponding substituted benzaldehydes and were alkylated at the …
Number of citations: 3 link.springer.com
A Shaukat, HM Mirza, AH Ansari, M Yasinzai… - Medicinal Chemistry …, 2013 - Springer
Leishmanolysin GP63 is a zinc metalloprotease, expressed at the surface of Leishmania promastigotes. Studies on this protein are hindered as only a limited number of effective non-…
Number of citations: 40 link.springer.com
C Kus, G Ayhan-Kilcgil, M Tuncbilek… - Letters in Drug …, 2009 - ingentaconnect.com
A number of benzimidazole compounds namely, N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2- yl)-benzamide derivatives (8-10) and N-(3- or 4-(1H-benzimidazol-2-yl)…
Number of citations: 16 www.ingentaconnect.com
EC Pham, TV Le Thi, HHL Hong, BNV Thi, LB Vong… - RSC …, 2023 - pubs.rsc.org
Compounds containing benzimidazole moiety occupy privileged chemical space for discovering new bioactive substances. In continuation of our recent work, 69 benzimidazole …
Number of citations: 5 pubs.rsc.org
G Ayhan-Kılcıgil, N Altanlar - Il Farmaco, 2003 - Elsevier
Some benzimidazolylbenzamides were synthesized and their antimicrobial activities against Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Escherichia coli, …
Number of citations: 110 www.sciencedirect.com
JG Penieres‐Carrillo, H Ríos‐Guerra… - Journal of …, 2020 - Wiley Online Library
A comparative study concerned with the preparation of diversely substituted‐1H‐benzimidazole under different green activation techniques and conventional methods is reported. Data …
Number of citations: 19 onlinelibrary.wiley.com

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